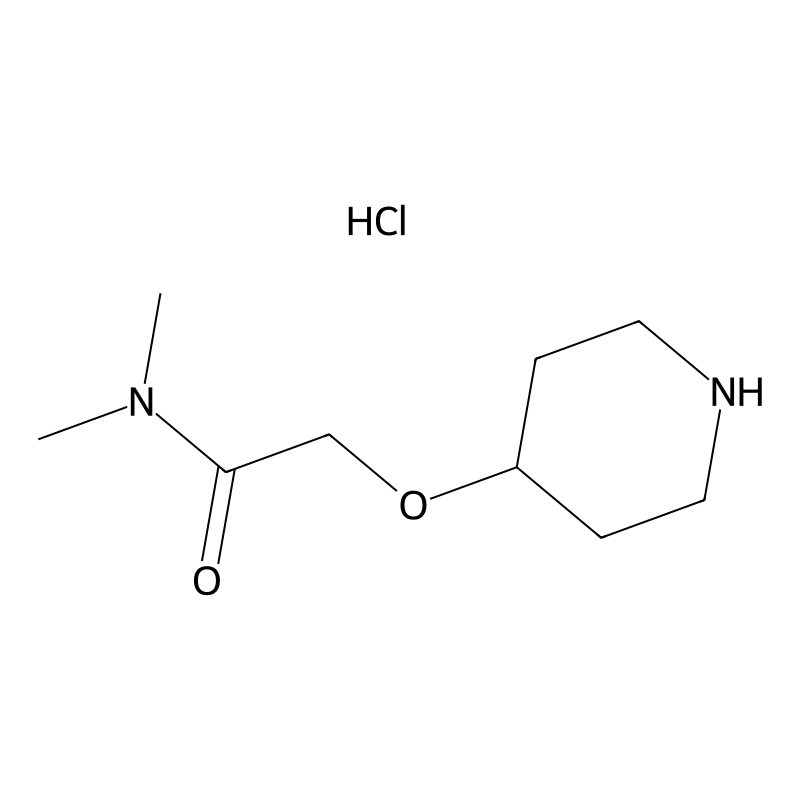

N,N-dimethyl-2-(piperidin-4-yloxy)acetamide hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N,N-dimethyl-2-(piperidin-4-yloxy)acetamide hydrochloride is a chemical compound characterized by the molecular formula C9H19ClN2O2 and a molecular weight of approximately 222.71 g/mol. This compound features a piperidine ring substituted with a dimethylacetamide group, making it structurally unique. The compound is often utilized in various scientific research applications, particularly in drug synthesis and development, due to its interesting structural properties and potential biological activities .

The chemical reactivity of N,N-dimethyl-2-(piperidin-4-yloxy)acetamide hydrochloride can be attributed to its functional groups. The acetamide moiety can participate in nucleophilic substitution reactions, while the piperidine ring may undergo various transformations, including alkylation and acylation reactions. For example, the compound can react with electrophiles to form more complex derivatives, which are valuable in medicinal chemistry .

N,N-dimethyl-2-(piperidin-4-yloxy)acetamide hydrochloride has shown potential biological activities, particularly in the realm of pharmacology. Preliminary studies suggest that it may exhibit effects on neurotransmitter systems, possibly influencing cholinergic and adrenergic pathways due to the presence of the piperidine structure. This could make it a candidate for further investigation in treating neurological disorders or as an analgesic agent .

Several synthetic routes have been developed for the preparation of N,N-dimethyl-2-(piperidin-4-yloxy)acetamide hydrochloride. Common methods include:

- Direct Alkylation: Involves the alkylation of piperidine with a dimethylacetamide derivative.

- Coupling Reactions: Utilizing coupling agents to facilitate the formation of the piperidinyl ether from piperidine and an appropriate acyl chloride or anhydride.

- One-Pot Synthesis: Recent advancements have introduced one-step synthesis methods that streamline the process by combining multiple reaction steps into a single reaction vessel, enhancing efficiency and yield .

N,N-dimethyl-2-(piperidin-4-yloxy)acetamide hydrochloride finds applications primarily in:

- Pharmaceutical Development: As a precursor or intermediate in synthesizing potential therapeutic agents.

- Neuroscience Research: Investigating its effects on neurotransmitter systems for possible treatments of neurological conditions.

- Chemical Biology: Serving as a tool compound for studying biological pathways influenced by piperidine derivatives .

Research into the interaction profile of N,N-dimethyl-2-(piperidin-4-yloxy)acetamide hydrochloride has indicated that it may interact with various receptors and enzymes within biological systems. These interactions can provide insights into its mechanism of action and therapeutic potential. Studies focusing on its binding affinity to specific receptors could elucidate its role in modulating neurotransmission or other physiological processes .

Several compounds share structural similarities with N,N-dimethyl-2-(piperidin-4-yloxy)acetamide hydrochloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N,N-Dimethylacetamide | Structure | Lacks piperidine moiety; primarily used as a solvent |

| Piperidine | Structure | Basic structure without acetamido group; used in organic synthesis |

| 4-Hydroxy-N,N-dimethylbenzamide | Structure | Contains hydroxyl group instead of piperidine; different biological activity |

N,N-dimethyl-2-(piperidin-4-yloxy)acetamide hydrochloride is unique due to its combination of both piperidine and acetamido functionalities, which may confer distinct pharmacological properties not found in the other compounds listed above .

Catalytic Hydrogenation Pathways

Catalytic hydrogenation represents the most widely utilized synthetic approach for preparing N,N-dimethyl-2-(piperidin-4-yloxy)acetamide hydrochloride, particularly for the formation of the piperidine ring system from pyridine precursors [1] [2]. The process typically involves the reduction of benzyl 4-(2-(dimethylamino)-2-oxoethoxy)piperidine-1-carboxylate using palladium on activated charcoal under hydrogen atmosphere [1].

The standard hydrogenation protocol employs palladium on carbon catalyst at concentrations of 5-10% by substrate weight, with reaction conditions maintained at 45-50°C under hydrogen pressure of 12-15 kilograms per square centimeter [4]. The reaction proceeds for 15-18 hours in ethanol solvent, achieving yields of approximately 57.3% [1]. Critical parameters influencing the reaction efficiency include catalyst loading, temperature control, and the presence of co-catalysts such as perchloric acid at 0.1 normal concentration .

Alternative metal catalysts have been investigated for piperidine synthesis, including Raney nickel, platinum, and rhodium systems [2] [5]. Raney nickel catalysis requires substantially higher catalyst loadings, typically one part catalyst to one part substrate, but enables reactions under milder pressure conditions of 2-5 atmospheres [5]. Platinum-based catalysts demonstrate enhanced selectivity for certain substrates but exhibit reduced activity compared to palladium systems [2].

The mechanistic pathway involves initial hydrogen adsorption onto the metal surface, followed by sequential addition to the pyridine ring system [6]. The reaction proceeds through partially saturated intermediates, with complete saturation yielding the target piperidine derivative [7]. Stereochemical outcomes are primarily controlled by the catalyst surface structure and reaction conditions [8].

Solid-Phase Synthesis Approaches

Solid-phase synthesis methodologies offer significant advantages for the preparation of N,N-dimethyl-2-(piperidin-4-yloxy)acetamide hydrochloride, particularly in terms of purification and product isolation [9] [10]. The approach utilizes polymer-supported synthetic strategies that enable efficient construction of complex piperidine-containing molecules.

The most commonly employed solid support systems include polystyrene-based resins functionalized with benzyl alcohol linkers, which provide stability under basic reaction conditions while allowing acid-mediated cleavage [10] [11]. The synthesis typically commences with attachment of protected piperidine precursors to the resin through reductive amination protocols [12].

Key synthetic steps involve sequential coupling reactions using symmetric anhydride methods with diisopropylcarbodiimide in dimethylformamide [10]. Fluorenylmethoxycarbonyl protection strategies are employed throughout the synthesis, with deprotection achieved using 5% piperidine solutions in dimethylformamide [13] [9]. The acetamide functionality is introduced through coupling with appropriate carboxylic acid derivatives under basic conditions using benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate activation [10].

Solid-phase approaches demonstrate superior efficiency for library synthesis applications, with typical yields ranging from 70-98% for individual synthetic steps [10]. The methodology enables parallel synthesis protocols and facilitates rapid structure-activity relationship studies through combinatorial approaches [12].

Functional Group Transformations and Derivatization

The acetamide and piperidine functionalities within N,N-dimethyl-2-(piperidin-4-yloxy)acetamide hydrochloride provide multiple sites for chemical modification and derivatization [15]. The dimethylacetamide moiety exhibits characteristic reactivity patterns typical of tertiary amides, including resistance to hydrolysis under mild conditions and susceptibility to reduction with strong reducing agents [16].

Reduction transformations represent a primary derivatization pathway, with lithium aluminum hydride enabling conversion of the acetamide functionality to the corresponding amine [16]. This transformation proceeds through initial hydride addition to the carbonyl carbon, followed by elimination and subsequent reduction of the resulting iminium intermediate [16]. Alternative reducing systems include sodium borohydride under acidic conditions and catalytic hydrogenation over metal catalysts [17].

The piperidine ring system undergoes selective functionalization at multiple positions through directed metalation strategies [18]. Carbon-hydrogen bond activation at the 2-position proceeds efficiently using rhodium catalysts with specialized chiral ligands, achieving high diastereoselectivity and moderate enantioselectivity [18]. Functionalization at the 3- and 4-positions requires alternative approaches involving cyclopropanation followed by ring-opening protocols [18].

Nitrogen alkylation reactions provide access to tertiary amine derivatives through treatment with alkyl halides under basic conditions [19] [20]. The process typically employs potassium carbonate as base in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide [21] [20]. Yields for alkylation reactions range from 65-90% depending on the electrophile structure and reaction conditions [19].

| Transformation Type | Reagent System | Typical Yield | Reaction Conditions |

|---|---|---|---|

| Amide Reduction | Lithium Aluminum Hydride | 75-85% | Tetrahydrofuran, 0°C |

| Catalytic Hydrogenation | Palladium/Carbon, Hydrogen | 60-70% | Ethanol, 50°C, 15 bar |

| N-Alkylation | Alkyl Halide, Potassium Carbonate | 65-90% | Dimethyl Sulfoxide, 80°C |

| Ring Functionalization | Rhodium Catalyst, Diazo Compound | 52-73% | Dichloromethane, Room Temperature |

Scalability and Industrial Production Challenges

Industrial-scale production of N,N-dimethyl-2-(piperidin-4-yloxy)acetamide hydrochloride presents significant technical and economic challenges that must be addressed for commercial viability [22] [23]. The multi-step synthesis requires careful optimization of each transformation to achieve acceptable overall yields and product quality standards .

Scale-up considerations for catalytic hydrogenation steps include hydrogen gas handling safety protocols, catalyst recovery systems, and pressure vessel design requirements [23]. Industrial implementations typically employ continuous flow reactors to minimize hydrogen accumulation risks and improve heat transfer efficiency [24]. Catalyst lifetime optimization becomes critical at manufacturing scale, with typical palladium catalyst systems requiring replacement after 10-15 reaction cycles [22].

Process optimization studies have identified several bottleneck operations that limit production efficiency [23]. The hydrogenation step exhibits sensitivity to impurities present in starting materials, requiring extensive purification protocols that increase manufacturing costs [22]. Temperature control during exothermic coupling reactions necessitates sophisticated heat management systems to prevent thermal degradation [23].

Quality control challenges include maintenance of stereochemical purity throughout the synthetic sequence and removal of residual metal catalysts to acceptable pharmaceutical standards [23]. Analytical method development for process monitoring requires specialized techniques capable of detecting trace impurities and degradation products [22].

Economic factors affecting industrial production include raw material costs, waste stream management, and regulatory compliance requirements [23]. The multi-step synthesis generates significant quantities of organic waste that require specialized disposal protocols, contributing to overall production costs [23]. Regulatory documentation for Good Manufacturing Practice compliance adds substantial overhead to manufacturing operations [23].

| Production Challenge | Impact Level | Mitigation Strategy |

|---|---|---|

| Catalyst Recovery | High | Continuous Flow Systems |

| Impurity Control | Critical | Enhanced Purification |

| Waste Management | Moderate | Process Intensification |

| Scale-up Efficiency | High | Process Analytical Technology |

| Regulatory Compliance | Critical | Quality by Design Implementation |